4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid
Description
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-(1,3-dioxo-4H-isoquinolin-2-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO4/c18-14-9-11-3-1-2-4-13(11)15(19)17(14)12-7-5-10(6-8-12)16(20)21/h1-8H,9H2,(H,20,21) |
InChI Key |
SJAHRTMXWGDUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid generally involves:
- Formation of the isoquinolinyl core with dioxo (lactam) groups
- Attachment of the benzoic acid moiety through a suitable linker or direct substitution
- Use of reagents and catalysts under controlled conditions to achieve high yields and purity
Specific Synthetic Routes
Microwave-Assisted Synthesis in Acetonitrile
-
- Solvent: Acetonitrile
- Temperature: 180 °C
- Time: 0.5 hours
- Atmosphere: Inert, sealed tube
- Activation: Microwave irradiation
Yield: Up to 96% reported for related isoindolyl-benzoic acid derivatives, suggesting a high-efficiency method applicable to isoquinolinyl analogues.
Mechanism: Microwave irradiation accelerates cyclization and condensation reactions, facilitating the formation of the dioxo-isoquinolinyl ring and its coupling to the benzoic acid.
Coupling with N-(ω-Bromoalkyl) Intermediates in DMF
-
- 2-Aryl-thiazolidin-4-carboxylic acids
- N-(ω-bromoalkyl)-1,8-naphthalimide (or isoquinolinyl analogues)
- Anhydrous potassium carbonate (K2CO3) as base
Solvent: Dimethylformamide (DMF)
Conditions: Reflux for 12 hours
Outcome: Formation of alkylated isoquinolinyl derivatives linked to substituted benzoic acids or thiazolidine carboxylic acids, indicating regioselective substitution at the isoquinolinyl nitrogen or carbon.
Purification: Removal of inorganic salts by filtration, followed by recrystallization.
Castagnoli–Cushman Reaction for Isoquinolinone Derivatives
- Step 1: Formation of imine intermediates by stirring aromatic aldehydes with amines in dry dichloromethane (DCM) at room temperature for 24 hours.
- Step 2: Reaction of the imine with homophthalic anhydride in dry toluene under reflux for 6 hours to form the 3,4-dihydroisoquinolin-1(2H)-one core.
Step 3: Isolation by vacuum filtration and recrystallization from acetonitrile.
Yields: Moderate to good, e.g., 56–57% for similar isoquinolinone carboxylic acids.
Significance: This method allows the introduction of the 3,4-dihydro-1,3-dioxo isoquinolinyl moiety with a carboxylic acid functional group at the 4-position, closely related to the target compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Microwave-assisted synthesis | Isoindolyl precursors, acetonitrile, inert atm | Acetonitrile | 180 °C (microwave) | 0.5 h | 96 | Fast, high yield, sealed tube |
| Coupling with bromoalkyl | 2-Aryl-thiazolidin-4-carboxylic acid, K2CO3 | DMF | Reflux (~150 °C) | 12 h | Not specified | Regioselective, suitable for substituted analogues |
| Castagnoli–Cushman reaction | Aromatic aldehyde, amine, homophthalic anhydride | DCM, toluene | RT (imine), reflux (6 h) | 24 h + 6 h | ~56–57 | Stepwise, forms 3,4-dihydroisoquinolinone core |
Research Findings and Discussion
Microwave-assisted synthesis offers a rapid and efficient route with excellent yields for isoindolyl-benzoic acid derivatives, which can be adapted for isoquinolinyl analogs.
Coupling reactions using potassium carbonate in DMF provide regioselective alkylation routes, enabling the introduction of various substituents on the isoquinolinyl ring or benzoic acid, expanding the compound’s chemical diversity.
Castagnoli–Cushman reaction is a classical and reliable method to construct the 3,4-dihydroisoquinolin-1(2H)-one scaffold, crucial for the target compound, with moderate yields and good control over stereochemistry.
Spectroscopic characterization (IR, NMR, MS) confirms the successful synthesis and purity of the products, with key signals corresponding to the lactam carbonyls, aromatic protons, and carboxylic acid groups.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several benzoic acid derivatives and isoquinolinyl-containing molecules. Below is a detailed analysis:
Structural Analogues
Functional Group Analysis
- Carboxylic Acid Group : Common to all compounds, enabling hydrogen bonding and solubility modulation.
- Tetrazine and pyrimidine groups (e.g., in ) introduce electron-deficient regions for click chemistry or kinase inhibition .
- Substituents : Methoxy and methyl groups in Gliquidone intermediates improve metabolic stability and lipophilicity .
Biological Activity
4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid is a compound belonging to the class of isoquinoline derivatives. Isoquinolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid through a review of recent studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzoic acid moiety linked to a 3,4-dihydro-1,3-dioxo isoquinoline ring system. This unique structural configuration is believed to contribute to its biological activities.
Antimicrobial Activity
Studies have indicated that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activities against Candida albicans . The specific activity of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid has yet to be fully elucidated but is hypothesized to follow similar trends due to its structural similarities.
Anticancer Properties
Research has highlighted the potential of isoquinoline derivatives in cancer therapy. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways involved in cell proliferation and survival. The mechanism often involves the modulation of proteasome activity and autophagy pathways .
The biological activity of 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid may be attributed to its interaction with various cellular targets:
- Proteasome Inhibition : Similar compounds have been shown to enhance proteasomal degradation pathways, which are crucial for maintaining cellular homeostasis .
- Autophagy Modulation : The compound may promote autophagic processes that are essential for cellular turnover and response to stress .
Study on Proteasome Activity
A recent study evaluated the effects of benzoic acid derivatives on proteasome activity in human fibroblasts. It was found that certain compounds significantly increased the activity of cathepsins B and L, which are vital for protein degradation pathways. This suggests that 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic acid could similarly enhance these pathways .
In Silico Studies
In silico analyses have indicated that this compound may act as a potential binder for key enzymes involved in protein degradation. These studies provide a theoretical basis for further experimental validation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-(3,4-Dihydro-1,3-dioxo-2(1H)-isoquinolinyl)-benzoic Acid, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process starting with the condensation of phthalic anhydride with an amine to form the isoquinoline core, followed by functionalization to introduce the benzoic acid group . Key parameters for optimization include reaction temperature (e.g., 80–120°C for condensation), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Lewis acids for electrophilic substitution). Yield improvements often require iterative adjustments to stoichiometry and purification methods (e.g., column chromatography or recrystallization) .
Q. How can the structural and chemical stability of this compound be characterized under varying experimental conditions?
Stability studies should employ techniques such as:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- High-Performance Liquid Chromatography (HPLC) to monitor degradation products under acidic/alkaline conditions.
- UV-Vis Spectroscopy to track changes in chromophore integrity under light exposure. Evidence suggests the dioxo groups in the isoquinoline core are susceptible to reduction, requiring inert atmospheres (e.g., N₂) during storage .
Q. What standard analytical methods are used to confirm the purity and identity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups (e.g., δ ~170 ppm for carboxylic acid).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (C₁₉H₁₁NO₄, exact mass 317.3 g/mol) .
- Elemental Analysis (EA) : Match experimental vs. theoretical C/H/N ratios to validate purity (>95%) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Discrepancies may arise from assay-specific variables:
- Cell Line Selection : Test across diverse models (e.g., MCF-7 for breast cancer vs. HEK293 for cytotoxicity thresholds).
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., 24–72 hr incubations).
- Mechanistic Studies : Use siRNA knockdown or Western blotting to identify target pathways (e.g., PPARγ modulation in hypoglycemic activity ).
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s therapeutic potential?
- Derivatization : Modify the benzoic acid moiety (e.g., esterification or amidation) to improve bioavailability.
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the aromatic ring to enhance electrophilic reactivity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PPARγ .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and toxicological profiles?
- In Vitro : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability.
- In Vivo : Rodent models (e.g., Sprague-Dawley rats) to assess oral bioavailability and tissue distribution. Toxicity endpoints include liver/kidney histopathology and serum ALT/AST levels .
Q. How can researchers address challenges in synthesizing analogs with improved solubility without compromising activity?
- Co-Crystallization : Pair the compound with co-formers (e.g., cyclodextrins) to enhance aqueous solubility.
- Prodrug Design : Convert the carboxylic acid to a methyl ester for passive diffusion, followed by enzymatic hydrolysis in vivo .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent responses in biological assays?
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Nonlinear Regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀/EC₅₀ calculations .
Q. How can researchers validate the compound’s role in multi-target therapies (e.g., dual PPARγ/δ agonism)?
- Competitive Binding Assays : Use fluorescence polarization to measure displacement of labeled ligands (e.g., rosiglitazone for PPARγ).
- Transcriptional Reporter Assays : Luciferase-based systems to quantify activation of PPAR response elements .
Data Contradiction Analysis
Q. How should discrepancies between in vitro potency and in vivo efficacy be investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
